molecular formula C15H20N2O2 B12724952 N-(2,6-Dimethylphenyl)-3-methyl-2-oxo-1-pyrrolidineacetamide CAS No. 157928-98-8

N-(2,6-Dimethylphenyl)-3-methyl-2-oxo-1-pyrrolidineacetamide

Cat. No.: B12724952
CAS No.: 157928-98-8
M. Wt: 260.33 g/mol
InChI Key: LFVNNCIOPBOFCV-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-3-methyl-2-oxo-1-pyrrolidineacetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenyl group with two methyl substituents, and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-3-methyl-2-oxo-1-pyrrolidineacetamide typically involves the reaction of 2,6-dimethylaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 3-methyl-2-oxo-1-pyrrolidineacetamide. The reaction conditions often include the use of solvents such as toluene and catalysts like sodium acetate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-3-methyl-2-oxo-1-pyrrolidineacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(2,6-Dimethylphenyl)-3-methyl-2-oxo-1-pyrrolidineacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-3-methyl-2-oxo-1-pyrrolidineacetamide involves the inhibition of sodium ion channels in neuronal cells. This inhibition prevents the initiation and conduction of nerve impulses, leading to its anesthetic effects. The compound binds preferentially to the inactive state of sodium channels, stabilizing the neuronal membrane .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-Dimethylphenyl)-3-methyl-2-oxo-1-pyrrolidineacetamide is unique due to its specific structure, which imparts distinct pharmacological properties. Unlike lidocaine and tocainide, this compound has a pyrrolidine ring, which may contribute to its unique binding affinity and efficacy in blocking sodium channels .

Properties

CAS No.

157928-98-8

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide

InChI

InChI=1S/C15H20N2O2/c1-10-5-4-6-11(2)14(10)16-13(18)9-17-8-7-12(3)15(17)19/h4-6,12H,7-9H2,1-3H3,(H,16,18)

InChI Key

LFVNNCIOPBOFCV-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C1=O)CC(=O)NC2=C(C=CC=C2C)C

Origin of Product

United States

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